[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate
Description
This fluorinated methacrylate derivative features an octafluorohexyl chain substituted with two 2-methylprop-2-enoyloxy (methacryloyloxy) groups. Synthesized via esterification of fluorinated alcohols with methacrylic acid derivatives, its structural validation likely employs crystallographic techniques (e.g., SHELX software for refinement ) and modern validation protocols .
Properties
IUPAC Name |
[3,3,4,4,5,5,6,6-octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F8O4/c1-7(2)9(23)25-6-5-11(15,16)12(17,18)13(19,20)14(21,22)26-10(24)8(3)4/h1,3,5-6H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLKOBDJKGIAQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC(C(C(C(OC(=O)C(=C)C)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375108 | |
| Record name | [3,3,4,4,5,5,6,6-octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487048-96-4 | |
| Record name | [3,3,4,4,5,5,6,6-octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate (CAS Number: 74067-15-5) is a fluorinated organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and cytotoxicity.
- Molecular Formula : C₇H₄F₈O₃
- Molecular Weight : 288.092 g/mol
- LogP : 1.8995
- PSA (Polar Surface Area) : 43.37 Ų
The structure of the compound suggests it may possess unique interactions with biological targets due to the presence of fluorine atoms and functional groups.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various fluorinated compounds similar to this compound. The findings indicate significant activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Inhibition of Pathogenic Bacteria :
- Antifungal Activity :
Cytotoxicity
The cytotoxic effects of this compound were assessed through MTT assays on various human cell lines.
Findings
- Selectivity :
- Some studies indicate that while certain derivatives exhibit strong antibacterial activity at low concentrations (e.g., MIC = 0.21 µM), they maintain a relatively low cytotoxic profile against human fibroblasts at concentrations up to 32 µg/mL . This highlights their potential for therapeutic applications where selectivity is crucial.
Data Summary
The biological activity of the compound may be linked to its ability to interact with bacterial DNA gyrase and other key proteins involved in bacterial replication and survival. Molecular docking studies suggest that these compounds form critical hydrogen bonds with amino acid residues in the active sites of target enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs Identified in Literature
The following compounds share structural or functional similarities:
2.2 Key Comparative Analysis
- Fluorination Impact: The target compound’s octafluorohexyl chain enhances hydrophobicity and chemical inertness compared to non-fluorinated analogs like the methyl methacrylate crosspolymer . However, Analog 1’s additional trifluoromethyl and hydroxyl groups introduce polar reactivity, balancing hydrophobicity with functional versatility . Fluorine content correlates with thermal stability: the target compound likely outperforms non-fluorinated methacrylates in high-temperature applications (e.g., aerospace coatings).
Functional Groups :
- The hydroxyl group in Analog 1 allows for post-polymerization modifications (e.g., crosslinking), whereas the target compound’s pure methacrylate termini favor rapid radical polymerization.
- Both analogs lack the dual esterification seen in the target compound, which may influence polymer backbone rigidity.
Applications :
2.3 Research Findings
- Crystallographic Validation : Structural elucidation of such fluorinated compounds relies heavily on tools like SHELXL for refinement , though validation protocols emphasize addressing disorder in fluorinated chains .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
